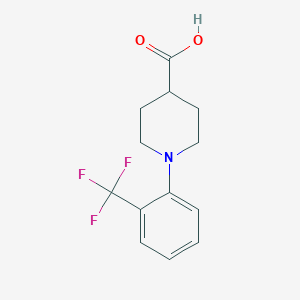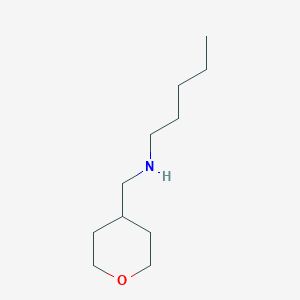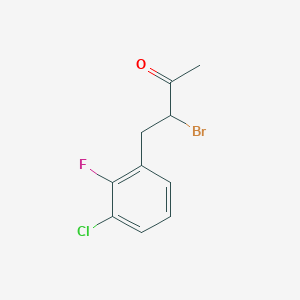
Acide 3,6-diméthyl-1H-indole-2-carboxylique
Vue d'ensemble
Description
3,6-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Applications De Recherche Scientifique
3,6-Dimethyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 3,6-dimethyl-1H-indole-2-carboxylic acid may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, affecting the function of the targets and potentially leading to therapeutic effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3,6-dimethyl-1H-indole-2-carboxylic acid could potentially affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-dimethyl-1H-indole-2-carboxylic acid. It’s important to note that environmental conditions can affect the stability and activity of many compounds .
Analyse Biochimique
Biochemical Properties
3,6-Dimethyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3,6-dimethyl-1H-indole-2-carboxylic acid, have been shown to inhibit tyrosinase, an enzyme responsible for melanin production . This interaction is significant in the context of skin cancer treatment, where the inhibition of tyrosinase can reduce melanin synthesis and potentially limit cancer cell proliferation .
Cellular Effects
3,6-Dimethyl-1H-indole-2-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 3,6-dimethyl-1H-indole-2-carboxylic acid, have demonstrated antiviral, anti-inflammatory, and anticancer activities . These compounds can modulate cell signaling pathways, leading to altered gene expression and metabolic changes that contribute to their therapeutic effects .
Molecular Mechanism
The molecular mechanism of 3,6-dimethyl-1H-indole-2-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, indole derivatives can form π–π stacking interactions with aromatic amino acids in proteins, enhancing their binding affinity . Additionally, the inhibition of enzymes like tyrosinase by 3,6-dimethyl-1H-indole-2-carboxylic acid can lead to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-dimethyl-1H-indole-2-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation .
Dosage Effects in Animal Models
The effects of 3,6-dimethyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits, such as reducing neurological deficits and brain infarction in animal models of stroke . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3,6-Dimethyl-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of indole-3-carboxylic acid derivatives . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3,6-dimethyl-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by organic anion transporters, facilitating their distribution to target tissues . The localization and accumulation of 3,6-dimethyl-1H-indole-2-carboxylic acid in specific tissues are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3,6-dimethyl-1H-indole-2-carboxylic acid affects its activity and function. Indole derivatives can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the localization of 3,6-dimethyl-1H-indole-2-carboxylic acid to the mitochondria can influence its role in cellular metabolism and apoptosis .
Méthodes De Préparation
The synthesis of 3,6-dimethyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3,6-Dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons. Common reagents include halogens and sulfonyl chlorides, leading to halogenated or sulfonated products.
Comparaison Avec Des Composés Similaires
3,6-Dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxylic acid: Similar in structure but differs in the position of the methyl group.
5,6-Dihydroxy-1H-indole-2-carboxylic acid: Contains additional hydroxyl groups, leading to different chemical properties and biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions.
The uniqueness of 3,6-dimethyl-1H-indole-2-carboxylic acid lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3,6-dimethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-8-7(2)10(11(13)14)12-9(8)5-6/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRRYJZOCLMVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260913-57-2 | |
| Record name | 3,6-dimethyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)



![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)


![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)


